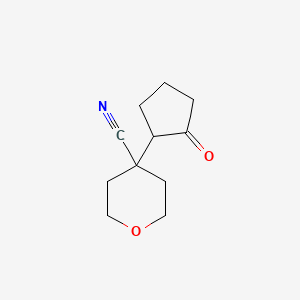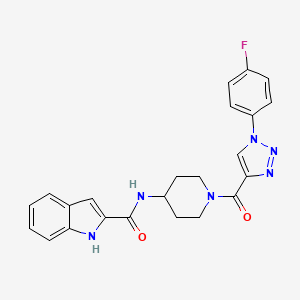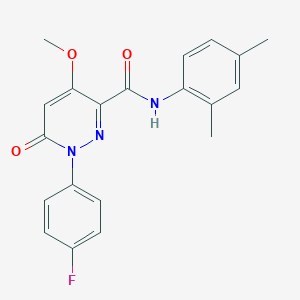
4-(2-Oxocyclopentyl)oxane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Oxocyclopentyl)oxane-4-carbonitrile” is a chemical compound with the CAS Number: 1864063-27-3 . It has a molecular weight of 193.25 and is typically available in powder form . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(2-oxocyclopentyl)tetrahydro-2H-pyran-4-carbonitrile” and its InChI Code is "1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2" . This suggests that the compound has a complex structure involving a cyclopentyl group and a tetrahydropyran ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
The chemical compound 4-(2-Oxocyclopentyl)oxane-4-carbonitrile serves as a key intermediate in the synthesis of a wide range of functionalized organic compounds. For instance, a study demonstrates the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, showcasing the compound's utility in creating complex molecular structures (Diptesh Sil, Ashoke Sharon, P. Maulik, V. Ram, 2004). This process emphasizes the compound's role in facilitating reactions that lead to compounds with potential applications in medicinal chemistry and material science.
Development of Druglike Molecules
Another research area where 4-(2-Oxocyclopentyl)oxane-4-carbonitrile finds application is in the development of druglike molecules. Oxadiazoles, for example, are synthesized using structural motifs similar to 4-(2-Oxocyclopentyl)oxane-4-carbonitrile. These compounds are recognized for their bioisosteric properties, offering a replacement for ester and amide functionalities in drug design. The systematic comparison of oxadiazole isomers highlights the importance of such compounds in medicinal chemistry for enhancing drug properties like metabolic stability and solubility (Jonas Boström et al., 2012).
Catalysis and Oxidation Reactions
In catalysis, 4-(2-Oxocyclopentyl)oxane-4-carbonitrile-related compounds are pivotal. Studies demonstrate their role in oxidative reactions and the synthesis of carbonitrile derivatives, which are valuable in creating dyes and other chemicals. For instance, research on the synthesis of new Pyrazolo[1,5-α]quinazoline derivatives using similar compounds underscores the versatility of these chemical intermediates in catalyzing reactions that yield heterocyclic scaffolds, crucial for further functionalization in organic synthesis (D. Kovacs et al., 2015).
Advanced Materials and Photolysis Studies
The compound and its derivatives have applications in the field of advanced materials and photolysis studies, indicating its relevance in understanding reaction mechanisms and designing materials with specific properties. For example, research into laser flash photolysis of 4-oxocyclohexa-2,5-dienylidenes, compounds related to 4-(2-Oxocyclopentyl)oxane-4-carbonitrile, provides insight into the reaction mechanisms and the formation of radical species under specific conditions, which is essential for the development of photoreactive materials (B. Arnold, J. Scaiano, G. Bucher, W. Sander, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMFSUZVVYKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxocyclopentyl)oxane-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)



![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)



![N-(4-(dimethylamino)phenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)